![molecular formula C7H10O4 B13613419 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid is a bicyclic acetal compound known for its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through various reactions such as ring-opening polymerization and cationic polymerization . Industrial production methods often utilize strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators to facilitate the polymerization process .
Analyse Des Réactions Chimiques
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Ring-Opening Polymerization: This is a significant reaction for this compound, often initiated by strong Lewis acids
Major products formed from these reactions include polyacetals and other polymeric structures with unique properties .
Applications De Recherche Scientifique
3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of novel polymers and materials with specific properties.
Medicine: Research into drug delivery systems and other pharmaceutical applications.
Industry: Utilized in the production of high-performance materials and coatings
Mécanisme D'action
The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid involves its ability to undergo ring-opening polymerization, which is facilitated by the presence of strong Lewis acids. This process leads to the formation of polymeric chains with unique structural properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid include:
6,8-Dioxabicyclo[3.2.1]octane: Known for its use in polymerization reactions.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: Another bicyclic acetal with similar reactivity.
Bicyclic Oxalactone: Used in the synthesis of polysaccharide analogues.
The uniqueness of this compound lies in its specific structural properties and its ability to form stable polymeric materials through ring-opening polymerization .
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
3,6-dioxabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-6(9)7-1-5(11-4-7)2-10-3-7/h5H,1-4H2,(H,8,9) |
Clé InChI |
YKCGJZJTBLIAIG-UHFFFAOYSA-N |
SMILES canonique |
C1C2COCC1(CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




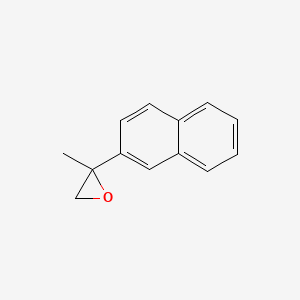
![Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-](/img/structure/B13613354.png)


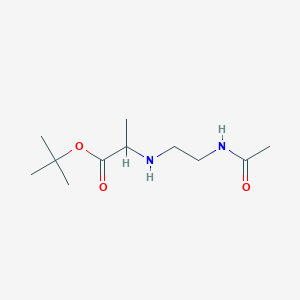
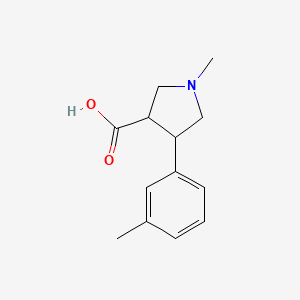
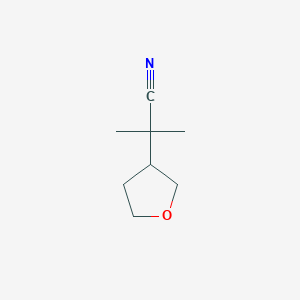
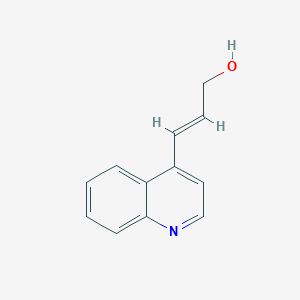
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)

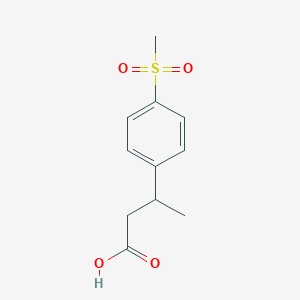
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
